molecular formula C16H30N2O2 B5082696 Ethyl 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylate

Ethyl 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylate

Cat. No.: B5082696
M. Wt: 282.42 g/mol
InChI Key: MNDYVNNJMFCYCC-UHFFFAOYSA-N
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Description

Ethyl 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylate is a compound belonging to the class of piperidinecarboxylates. These compounds are characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with 1-propylpiperidine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
  • Ethyl 4-[(1-propylpiperidin-4-yl)amino]piperidine-1-carboxylate
  • 1-ethyl-4-piperidin-4-yl-piperazine

Uniqueness

Ethyl 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyl group and ester functionality allow for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 1-(1-propylpiperidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-3-9-17-10-7-15(8-11-17)18-12-5-14(6-13-18)16(19)20-4-2/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDYVNNJMFCYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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